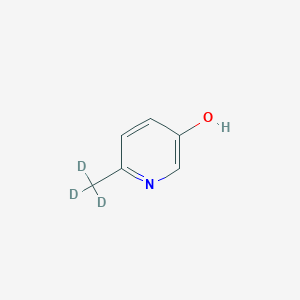![molecular formula C7H10 B12080607 Tricyclo[3.2.0.02,7]heptane CAS No. 279-18-5](/img/structure/B12080607.png)
Tricyclo[3.2.0.02,7]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[32002,7]heptane is a unique organic compound with the molecular formula C7H10 It is characterized by its tricyclic structure, which includes three interconnected rings
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricyclo[3.2.0.02,7]heptane can be synthesized through several methods. One common approach involves the treatment of 3-endo-substituted 2-exo-halogenobicyclo[3.2.0]heptan-6-ones or 5-endo-substituted 7-anti-halogenobicyclo[2.2.1]heptan-2-ones with potassium t-butoxide . Another method includes the reaction of tricyclo[2.2.1.0(2,6)]heptane aldehyde with a dialkyl ketone in the presence of an aldol condensation catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[3.2.0.02,7]heptane undergoes various chemical reactions, including radical additions, photochemical reactions, and thermal reactions. For example, it reacts with arenesulfonylethynyl(trimethyl)silanes under photochemical or thermal initiation to form bicyclo[3.1.1]heptane derivatives .
Common Reagents and Conditions: Common reagents used in reactions with this compound include arenesulfonylethynyl(trimethyl)silanes, potassium t-butoxide, and benzoyl peroxide. Reaction conditions often involve UV irradiation or heating in boiling solvents such as benzene .
Major Products: The major products formed from reactions involving this compound include bicyclo[3.1.1]heptane derivatives and various substituted tricycloheptanes .
Scientific Research Applications
Tricyclo[3.2.0.02,7]heptane has several scientific research applications, particularly in the fields of organic chemistry and materials science. It is used as a model substrate to study regio- and stereochemistry of radical additions due to its rigid structure .
Mechanism of Action
The mechanism of action for tricyclo[3.2.0.02,7]heptane in chemical reactions typically involves radical mechanisms. For instance, reactions with 2-bromoethanesulfonyl bromide proceed via a radical mechanism, leading to the formation of norpinane structures . The rigid tricyclic structure of the compound plays a crucial role in determining the regio- and stereochemistry of the reactions.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to tricyclo[3.2.0.02,7]heptane include tricyclo[4.1.0.02,7]heptane and its derivatives . These compounds share a similar tricyclic structure but differ in the arrangement and connectivity of the rings.
Uniqueness: this compound is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity. Its rigid framework makes it an excellent model for studying radical reactions and the effects of structural constraints on chemical reactivity .
Properties
CAS No. |
279-18-5 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
tricyclo[3.2.0.02,7]heptane |
InChI |
InChI=1S/C7H10/c1-2-5-6-3-4(1)7(5)6/h4-7H,1-3H2 |
InChI Key |
YDOHPBBLOFQPQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C2C1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol](/img/structure/B12080526.png)

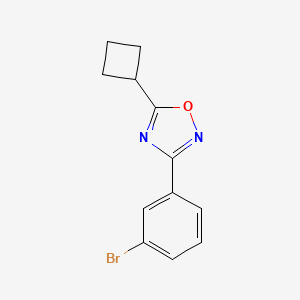


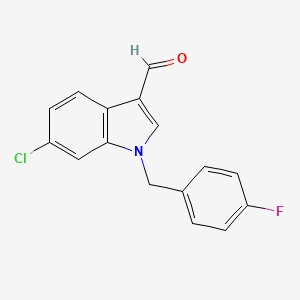

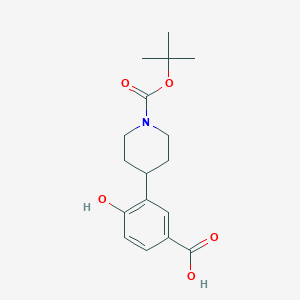
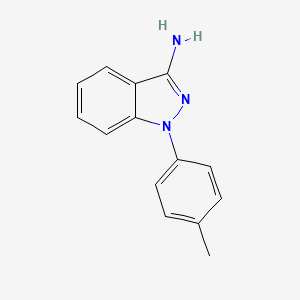
![(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B12080604.png)
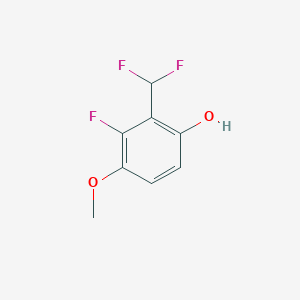
![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)
